molecular formula C14H20BN B14520048 1,1-Diethyl-N-(1-phenylbuta-1,3-dien-1-yl)boranamine CAS No. 62613-45-0

1,1-Diethyl-N-(1-phenylbuta-1,3-dien-1-yl)boranamine

Cat. No.: B14520048
CAS No.: 62613-45-0
M. Wt: 213.13 g/mol
InChI Key: GJOCBWBSYSUDRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Diethyl-N-(1-phenylbuta-1,3-dien-1-yl)boranamine: is an organic compound that features a boron-nitrogen bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Diethyl-N-(1-phenylbuta-1,3-dien-1-yl)boranamine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1,1-Diethyl-N-(1-phenylbuta-1,3-dien-1-yl)boranamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The boron-nitrogen bond can be targeted for substitution reactions, where the boron or nitrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids or boronates, while reduction could produce amines or boranes.

Scientific Research Applications

1,1-Diethyl-N-(1-phenylbuta-1,3-dien-1-yl)boranamine has several scientific research applications:

Mechanism of Action

The mechanism by which 1,1-Diethyl-N-(1-phenylbuta-1,3-dien-1-yl)boranamine exerts its effects involves the interaction of the boron-nitrogen moiety with molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, while the nitrogen atom can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Diethyl-N-(1-phenylbuta-1,3-dien-1-yl)boranamine is unique due to the presence of the boron-nitrogen bond, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.

Properties

CAS No.

62613-45-0

Molecular Formula

C14H20BN

Molecular Weight

213.13 g/mol

IUPAC Name

N-diethylboranyl-1-phenylbuta-1,3-dien-1-amine

InChI

InChI=1S/C14H20BN/c1-4-10-14(16-15(5-2)6-3)13-11-8-7-9-12-13/h4,7-12,16H,1,5-6H2,2-3H3

InChI Key

GJOCBWBSYSUDRC-UHFFFAOYSA-N

Canonical SMILES

B(CC)(CC)NC(=CC=C)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.